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molecular formula C6HCl2F2NO2 B8679993 Benzene, 2,4-dichloro-1,5-difluoro-3-nitro- CAS No. 1977-85-1

Benzene, 2,4-dichloro-1,5-difluoro-3-nitro-

Cat. No. B8679993
M. Wt: 227.98 g/mol
InChI Key: VGDZGWPMCGMBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05294742

Procedure details

By nitration of 1,3-dichloro-4,6-difluorobenzene, the 2,6-dichloro-3,5-difluoronitrobenzene is available after stage 3 in good yields (75-95%) and selectivities (87:12; 3,5-difluoro-2,6-dichloronitrobenzene:2,6-difluoro-3,5-dichloronitrobenzene). (See also Trans. Ill. State Acad. Sci., 65, (1972) 75-80).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4]([Cl:10])[CH:3]=1.[Cl:11][C:12]1[C:17]([F:18])=[CH:16][C:15]([F:19])=[C:14]([Cl:20])[C:13]=1[N+:21]([O-:23])=[O:22]>>[F:18][C:17]1[C:12]([Cl:11])=[C:13]([N+:21]([O-:23])=[O:22])[C:14]([Cl:20])=[C:15]([F:19])[CH:16]=1.[F:8][C:7]1[C:2]([Cl:1])=[CH:3][C:4]([Cl:10])=[C:5]([F:9])[C:6]=1[N+:21]([O-:23])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1F)F)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C=C1F)F)Cl)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C(=C(C1)F)Cl)[N+](=O)[O-])Cl
Name
Type
product
Smiles
FC1=C(C(=C(C=C1Cl)Cl)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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